molecular formula C22H20N2O4 B2479036 N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide CAS No. 391221-01-5

N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide

Cat. No.: B2479036
CAS No.: 391221-01-5
M. Wt: 376.412
InChI Key: PIWMDMADBGVZLJ-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide: is an organic compound with a complex structure that includes an ethoxy group, a nitro group, and a diphenylacetamide moiety

Scientific Research Applications

Chemistry: N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its ability to undergo various chemical reactions makes it useful in the development of biochemical assays.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide typically involves the reaction of 4-ethoxy-2-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Sodium ethoxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The diphenylacetamide moiety may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

  • N-(4-ethoxy-2-nitrophenyl)acetamide
  • N-(4-ethoxy-2-nitrophenyl)hexopyranosylamine

Comparison: N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which distinguishes it from other similar compounds. This structural feature may confer enhanced stability and reactivity, making it more suitable for certain applications in research and industry.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-2-28-18-13-14-19(20(15-18)24(26)27)23-22(25)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWMDMADBGVZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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